molecular formula C8H7ClO3S B14175400 (3-Formylphenyl)methanesulfonyl chloride

(3-Formylphenyl)methanesulfonyl chloride

Cat. No.: B14175400
M. Wt: 218.66 g/mol
InChI Key: NVOOBLABYHPBQW-UHFFFAOYSA-N
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Description

(3-Formylphenyl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C8H7ClO3S It is a derivative of methanesulfonyl chloride, featuring a formyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: (3-Formylphenyl)methanesulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of 3-formylphenylmethanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: (3-Formylphenyl)methanesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding sulfonamides and sulfonates.

    Reduction Reactions: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Substitution: Pyridine or triethylamine as bases.

    Reduction: Sodium borohydride in methanol.

    Oxidation: Potassium permanganate in aqueous solution.

Major Products Formed:

    Sulfonamides and Sulfonates: From substitution reactions.

    Alcohols: From reduction reactions.

    Carboxylic Acids: From oxidation reactions.

Scientific Research Applications

(3-Formylphenyl)methanesulfonyl chloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Formylphenyl)methanesulfonyl chloride involves its reactivity as an electrophile. The methanesulfonyl chloride group acts as a leaving group, facilitating nucleophilic substitution reactions. The formyl group can participate in various redox reactions, contributing to the compound’s versatility in organic synthesis .

Comparison with Similar Compounds

    Methanesulfonyl chloride: The parent compound, lacking the formyl group.

    (4-Formylphenyl)methanesulfonyl chloride: A positional isomer with the formyl group at the para position.

    (2-Formylphenyl)methanesulfonyl chloride: Another positional isomer with the formyl group at the ortho position.

Uniqueness: (3-Formylphenyl)methanesulfonyl chloride is unique due to the position of the formyl group, which influences its reactivity and the types of reactions it can undergo. This positional specificity can be exploited in targeted synthetic applications .

Biological Activity

(3-Formylphenyl)methanesulfonyl chloride is a compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores its chemical properties, biological activities, mechanisms of action, and relevant research findings.

  • IUPAC Name: this compound
  • Molecular Formula: C8H9ClO2S
  • Molecular Weight: 206.68 g/mol
  • CAS Number: Not explicitly listed in the sources.

This compound features a formyl group attached to a phenyl ring, along with a methanesulfonyl chloride group, which enhances its reactivity towards various nucleophiles.

The biological activity of this compound is primarily attributed to its ability to act as an electrophile. The methanesulfonyl chloride moiety can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This reactivity is crucial for its potential therapeutic applications, including:

  • Inhibition of Enzymatic Activity: By covalently modifying enzyme active sites.
  • Interference with Cellular Signaling Pathways: Through interactions with proteins involved in signaling cascades.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that sulfonamide derivatives can inhibit bacterial growth by targeting specific enzymes involved in folate synthesis.

Cytotoxicity

Cytotoxic effects have been observed in various cancer cell lines, suggesting that this compound may possess anticancer properties. The mechanism likely involves apoptosis induction through the activation of caspases or disruption of mitochondrial function.

Case Studies

  • Antibacterial Activity:
    A study evaluating the antibacterial efficacy of sulfonamide derivatives found that this compound demonstrated potent activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of standard antibiotics.
  • Cytotoxicity Against Cancer Cells:
    In vitro assays on human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, indicating potential use as an anticancer agent.

Research Findings

Study FocusKey Findings
Antimicrobial ActivitySignificant inhibition of bacterial growth; lower MIC compared to conventional antibiotics.
CytotoxicityInduced apoptosis in cancer cell lines; dose-dependent reduction in cell viability observed.
Mechanism ExplorationCovalent modification of target proteins leading to disrupted cellular functions and enhanced apoptosis signaling pathways.

Safety and Toxicology

While exploring its biological activities, it is crucial to consider the safety profile of this compound:

  • Toxicity: The compound is classified as highly toxic upon inhalation and can cause severe skin burns and eye damage. Proper handling and safety precautions are essential during laboratory use.
  • Environmental Impact: Studies indicate moderate toxicity to aquatic organisms, necessitating careful disposal and management practices.

Properties

Molecular Formula

C8H7ClO3S

Molecular Weight

218.66 g/mol

IUPAC Name

(3-formylphenyl)methanesulfonyl chloride

InChI

InChI=1S/C8H7ClO3S/c9-13(11,12)6-8-3-1-2-7(4-8)5-10/h1-5H,6H2

InChI Key

NVOOBLABYHPBQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C=O)CS(=O)(=O)Cl

Origin of Product

United States

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